COX-2 vs. COX-1 Selectivity: A Differentiated Anti-inflammatory Scaffold Compared to Non-selective Analogs
5,6,7,8-Tetrahydroquinoxalin-2-ol demonstrates a favorable COX-2/COX-1 selectivity profile with an IC50 of 630 nM against COX-2 compared to 4.7 µM against COX-1, yielding approximately 7.5-fold selectivity for COX-2 over COX-1 [1]. This selectivity is superior to non-selective analogs such as 2-hydroxyquinoxaline (CAS 1196-57-2), which exhibits IC50 values in the low micromolar range for both isoforms with negligible selectivity (COX-1/COX-2 ratio ~1.2-2.0) [2]. In comparison to standard NSAIDs like ibuprofen, which typically inhibit COX-1 and COX-2 with near-equivalent potency, the 7.5-fold selectivity of 5,6,7,8-tetrahydroquinoxalin-2-ol provides a more favorable therapeutic index for COX-2-mediated indications [3].
| Evidence Dimension | COX-2 inhibition potency and COX-1/COX-2 selectivity ratio |
|---|---|
| Target Compound Data | IC50 (COX-2) = 630 nM; IC50 (COX-1) = 4,700 nM; Selectivity ratio = 7.5-fold |
| Comparator Or Baseline | 2-Hydroxyquinoxaline: IC50 (COX-2) ≈ 2.5 µM, IC50 (COX-1) ≈ 3.0 µM, selectivity ratio ~1.2; Ibuprofen: IC50 (COX-2) ≈ 15 µM, IC50 (COX-1) ≈ 14 µM, ratio ~1.1 |
| Quantified Difference | 7.5-fold vs. ~1.2-fold (6.25× improvement in selectivity index) |
| Conditions | Human recombinant COX-2 enzyme immunoassay, 15 min incubation at 37°C; human recombinant COX-1 enzyme immunoassay |
Why This Matters
This 7.5-fold COX-2 selectivity differentiates 5,6,7,8-tetrahydroquinoxalin-2-ol from non-selective analogs for anti-inflammatory programs seeking to minimize gastrointestinal toxicity associated with COX-1 inhibition.
- [1] BindingDB. BDBM50371115 (CHEMBL232615). Affinity Data: IC50 630 nM (COX-2), IC50 4.7 µM (COX-1). ChEMBL Database, 2025. View Source
- [2] Villar R, Solano B, et al. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Chemical Biology & Drug Design. 2011;77(4):255-267. View Source
- [3] Warner TD, Giuliano F, Vojnovic I, et al. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences. 1999;96(13):7563-7568. View Source
